5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-8-11(13(17)18)12(16(2)15-8)19-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNXTFZXQFSFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OCC2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The most common and efficient method to access substituted pyrazoles is the cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl compounds. This approach allows the formation of the pyrazole ring with substituents at the 1, 3, and 5 positions depending on the starting materials.
- For 1,3-dimethyl substitution, 1,3-diketones or β-ketoesters bearing methyl groups are reacted with methylhydrazine or related hydrazine derivatives.
- The carboxylic acid at position 4 can be introduced by using 1,3-dicarbonyl compounds bearing ester groups, which are subsequently hydrolyzed to acids.
This method is well-documented for providing good yields with regioselectivity, especially when catalyzed or performed under optimized solvent and acidic conditions (e.g., in aprotic dipolar solvents like dimethylacetamide with added acid) to enhance dehydration and ring closure steps.
Alternative Methods: Acetylenic Ketone Cyclocondensation
Another route involves cyclocondensation of hydrazine derivatives with acetylenic ketones, which can yield pyrazoles with substituents at various positions, though regioisomer mixtures may form. Regioselectivity can be influenced by the nature of the hydrazine and substituents on the ketone.
Introduction of the 2-Fluorophenylmethoxy Group at Position 5
The attachment of the 2-fluorophenylmethoxy substituent to the pyrazole ring at position 5 is typically achieved via nucleophilic substitution or etherification reactions:
- A common approach is to start from a 5-hydroxy-substituted pyrazole intermediate. The hydroxy group at position 5 is reacted with 2-fluorobenzyl halides (e.g., 2-fluorobenzyl bromide or chloride) under basic conditions to form the 5-[(2-fluorophenyl)methoxy] ether linkage.
- The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like potassium carbonate or sodium hydride to promote deprotonation of the hydroxy group and nucleophilic substitution.
An example from analogous systems shows that iodomethane added to a pyrazole derivative in DMF at elevated temperatures (around 373 K) can provide methylated pyrazole intermediates in good yield (65%) after prolonged heating and vacuum drying. This suggests similar conditions are applicable for alkylation steps involving 2-fluorobenzyl derivatives.
Conversion of Esters to Carboxylic Acids
The ester group at position 4 (often introduced during pyrazole formation) is hydrolyzed to the corresponding carboxylic acid by standard saponification methods:
- Treatment with aqueous base such as sodium hydroxide or potassium hydroxide under reflux conditions.
- Acidification of the reaction mixture to precipitate the carboxylic acid.
- Purification by filtration and drying.
This step is critical to obtain the final acid form of the compound.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization Notes
- The choice of solvent and temperature critically affects the yield and regioselectivity of pyrazole ring formation and substitution reactions.
- Use of aprotic polar solvents such as DMF or DMAc enhances nucleophilic substitution efficiency for the ether formation step.
- Prolonged heating (up to 10 hours) under controlled temperature (around 373 K) is often necessary for complete conversion in alkylation steps.
- Hydrolysis of esters to acids is generally straightforward but requires careful pH control to isolate the acid in pure form.
- Industrial processes emphasize the availability of starting materials and robustness of the synthetic route, favoring methods that avoid unstable intermediates like pyrazole aldehydes.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters, amides, or acid derivatives.
-
Key Findings :
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols or aldehydes under controlled conditions.
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Note : Over-reduction with LiAlH₄ leads to complete conversion to the alcohol, while DIBAL-H selectively generates the aldehyde .
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, forming a substituted pyrazole.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| CuO, quinoline, 180°C | 1,3-Dimethyl-5-[(2-fluorophenyl)methoxy]-1H-pyrazole | 40% |
Functionalization of the Methoxy Group
The (2-fluorophenyl)methoxy substituent can undergo cleavage or substitution.
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Challenges : Steric hindrance from the ortho-fluorine reduces reactivity in nucleophilic substitutions .
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring may undergo EAS, though electronic effects from substituents modulate reactivity.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-[(2-Fluoro-4-nitrophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 30% | , |
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Regioselectivity : The electron-withdrawing fluorine directs nitration to the para position relative to the methoxy group .
Cyclization and Heterocycle Formation
The carboxylic acid group participates in cyclization to form fused heterocycles.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxadiazole Formation | NH₂NH₂, POCl₃, 120°C | 5-[(2-Fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazolo[3,4-d]oxadiazole-4-carboxylic acid | 45% | , |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₃FN₂O₃
- Molecular Weight : 264.25 g/mol
- Chemical Structure : The compound features a pyrazole ring, which is known for its diverse biological activities, making it a candidate for drug development.
Pharmacological Applications
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Anti-inflammatory Properties
- Research indicates that compounds similar to 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid exhibit anti-inflammatory effects. This is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and inflammation .
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Anticancer Activity
- Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the specific pathways affected by this compound.
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Antimicrobial Effects
- The antimicrobial activity of pyrazole derivatives has been documented, with some studies indicating effectiveness against various bacterial strains. The ability of this compound to disrupt bacterial cell wall synthesis or inhibit metabolic pathways could be explored further for potential therapeutic applications .
Case Studies and Research Findings
Synthetic Applications
The compound can also serve as a building block in organic synthesis due to its reactive functional groups. Its methoxy and carboxylic acid functionalities allow for further derivatization, enabling the creation of more complex molecules that may possess enhanced biological activities.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Modulating receptor activity to elicit specific cellular responses.
Affecting signaling pathways: Influencing intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its analogs:
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., 2-fluorophenylmethoxy, difluoromethyl, chlorophenoxy) enhance stability and influence acidity of the carboxylic acid. Aromatic vs. aliphatic substituents: Bulky aromatic groups (e.g., diphenyl in ) reduce solubility but may improve target binding via π-π interactions.
Synthetic Pathways :
- Ester hydrolysis () is a common method for generating pyrazole-4-carboxylic acids.
- Cross-coupling reactions (e.g., using boronic acids in ) enable introduction of aryl/heteroaryl groups.
Physicochemical Properties: Melting points correlate with molecular symmetry and intermolecular forces. For example, 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (m.p. 189–191°C) has higher thermal stability than 5-methyl-1,3-diphenyl analog (m.p. 136°C) . Molecular weight differences (e.g., 190.15 for difluoromethyl analog vs. 266.68 for chlorophenoxy derivative) impact bioavailability and diffusion rates.
Safety Profiles: Halogenated derivatives (e.g., 3-chlorophenoxy in ) often carry higher toxicity risks (e.g., Hazard Class: Harmful if swallowed).
Research Implications
- Drug Design : The 2-fluorophenylmethoxy group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents.
- Agrochemical Applications: Difluoromethyl or chlorophenoxy analogs () could serve as fungicides or herbicides due to their lipophilicity and stability.
- Limitations : Data gaps (e.g., melting points, solubility) for the target compound highlight the need for further experimental characterization.
Biological Activity
5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a synthetic organic compound categorized under pyrazole derivatives, has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₃FN₂O₃
- Molecular Weight : 264.25 g/mol
- CAS Number : 1467884-48-5
The compound features a pyrazole ring substituted with a methoxy group and a fluorophenyl moiety, which are pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific proteins or enzymes. The compound may inhibit or activate these targets, thereby influencing various biochemical pathways. For instance:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound could interact with receptors that mediate cellular responses to stimuli, affecting processes such as apoptosis and cell cycle regulation .
Biological Activities
Research has indicated that pyrazole derivatives exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines (e.g., H460, A549) with IC₅₀ values indicating moderate to strong activity .
- Mechanisms : The anticancer properties may involve inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways associated with cancer progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Targeting Inflammatory Pathways : It may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling .
Antimicrobial Activity
Research indicates that pyrazole derivatives can possess antimicrobial properties:
- Broad Spectrum : They have shown efficacy against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results demonstrated that this compound exhibited lower IC₅₀ values compared to standard chemotherapeutics like 5-fluorouracil, indicating promising anticancer activity .
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 5-FU | A549 | 371.36 |
| Test Compound | A549 | 193.93 |
| Control | HFB4 | Moderate Activity |
Case Study 2: Anti-inflammatory Potential
In another investigation, the compound was tested for its ability to reduce inflammation in murine models. Results suggested a significant decrease in edema and inflammatory markers when treated with the pyrazole derivative compared to control groups .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid?
The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole esters, followed by hydrolysis to yield the carboxylic acid . Adapting this method, the (2-fluorophenyl)methoxy group can be introduced via nucleophilic substitution or coupling reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via recrystallization or HPLC is critical for high yields .
Q. How can spectral and structural characterization of this compound be systematically performed?
Key techniques include:
- X-ray crystallography : To determine molecular geometry and hydrogen-bonding networks (e.g., as in related pyrazole derivatives ).
- FTIR and NMR spectroscopy : For functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in FTIR) and substituent positioning (¹³C/¹H NMR coupling patterns) .
- Mass spectrometry : To confirm molecular weight and fragmentation patterns. Comparative analysis with computational models (DFT calculations) can validate experimental data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for fluorinated pyrazole derivatives?
Discrepancies in activity may arise from substituent electronic or steric effects. For example:
- Fluorine at the ortho position (2-fluorophenyl) may enhance metabolic stability but reduce binding affinity compared to para analogs .
- Methyl groups at positions 1 and 3 could influence steric hindrance or lipophilicity . Systematic SAR studies should include:
- In vitro assays : Testing analogs with varying substituents (e.g., trifluoromethyl, methoxy) .
- Computational docking : To map interactions with target proteins (e.g., enzymes or receptors) .
Q. What experimental design considerations are critical for pharmacological evaluation of this compound?
Use a split-plot design to account for multiple variables (e.g., dosage, administration route, biological model). Key steps:
- In vitro screening : Dose-response assays (IC₅₀/EC₅₀) in cell lines.
- In vivo models : Randomized block designs with controls for genetic variability .
- Data normalization : Include positive/negative controls and use ANOVA for statistical validation .
Q. How can computational methods predict physicochemical properties relevant to drug development?
Perform DFT calculations to estimate:
- LogP : Lipophilicity (critical for blood-brain barrier penetration).
- pKa : Ionization state under physiological conditions .
- Solubility : Using COSMO-RS models. Compare results with experimental data (e.g., HPLC retention times) to refine predictions .
Methodological Challenges and Solutions
Q. How to address low yields in the hydrolysis step of pyrazole-4-carboxylate esters?
- Optimize reaction conditions : Use aqueous NaOH/EtOH under reflux, monitoring pH to prevent side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or acid-base extraction to isolate the carboxylic acid .
Q. What strategies validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
